Chemical structure and properties of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate
Chemical structure and properties of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a substituted furan derivative with a molecular structure that suggests potential applications in medicinal chemistry and materials science. The molecule incorporates a furan-2-carboxylate core, a structural motif present in numerous biologically active compounds, and a 2-fluorobenzoyl group, which can influence the molecule's electronic properties and binding interactions with biological targets. Furan derivatives, in general, have garnered significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties[1][2][3][4][5][6]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, based on established chemical principles and data from structurally related compounds.
Chemical Structure and Properties
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate possesses a central furan ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a 2-fluorobenzoyl group.
Molecular Identity:
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white or pale-yellow solid | Based on the appearance of similar aroylfuran derivatives. |
| Melting Point | Expected to be a solid with a defined melting point. | The presence of aromatic rings and a polar ketone group generally leads to a crystalline solid state at room temperature. |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water and non-polar solvents like hexane. | The ester and ketone functionalities suggest polarity, while the aromatic rings provide non-polar character, leading to good solubility in moderately polar organic solvents. |
Synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate
The most probable synthetic route to Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is through a Friedel-Crafts acylation of methyl 2-furoate with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. This is a well-established method for the acylation of furan and its derivatives.
Reaction Scheme:
Caption: Proposed synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate via Friedel-Crafts acylation.
Step-by-Step Experimental Protocol (Proposed):
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 2-furoate (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
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Catalyst Addition: Cool the solution to 0 °C in an ice bath. To this, slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 - 1.5 eq), portion-wise, while maintaining the temperature below 5 °C.
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Acylating Agent Addition: Dissolve 2-fluorobenzoyl chloride (1.05 eq) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar furan and benzoyl derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methyl ester protons, and the protons of the 2-fluorobenzoyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Furan H-3 | 7.2 - 7.4 | d | ~3.5 |
| Furan H-4 | 6.9 - 7.1 | d | ~3.5 |
| Benzoyl H-3' | 7.5 - 7.7 | m | |
| Benzoyl H-4' | 7.1 - 7.3 | m | |
| Benzoyl H-5' | 7.6 - 7.8 | m | |
| Benzoyl H-6' | 7.3 - 7.5 | m | |
| -OCH₃ | 3.9 - 4.0 | s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | 180 - 185 |
| C=O (ester) | 158 - 162 |
| Furan C-2 | 145 - 150 |
| Furan C-5 | 152 - 157 |
| Furan C-3 | 120 - 125 |
| Furan C-4 | 115 - 120 |
| Benzoyl C-1' | 128 - 132 |
| Benzoyl C-2' (C-F) | 158 - 162 (d, ¹JCF ≈ 250 Hz) |
| Benzoyl C-3' | 115 - 120 (d, ²JCF ≈ 20 Hz) |
| Benzoyl C-4' | 132 - 136 |
| Benzoyl C-5' | 124 - 128 |
| Benzoyl C-6' | 130 - 134 (d, ³JCF ≈ 8 Hz) |
| -OCH₃ | 52 - 54 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (ketone) | 1660 - 1680 | Strong |
| C=O Stretch (ester) | 1720 - 1740 | Strong |
| C-O Stretch (ester) | 1200 - 1300 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| Aromatic C=C Stretch | 1550 - 1600 | Medium |
| Furan Ring C-O-C Stretch | 1000 - 1100 | Medium |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Predicted Fragmentation Pathway:
Caption: Predicted mass fragmentation pathway for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.
Potential Biological and Pharmacological Applications
While specific biological data for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is not available, the furan-2-carboxylate scaffold is a well-known pharmacophore. Derivatives of this class have shown a wide range of biological activities.
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Anticancer Activity: Many furan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, derivatives of Methyl 5-(hydroxymethyl)-2-furan carboxylate have shown notable activity against HeLa and HepG2 cell lines[1][3][4][5]. The benzoyl moiety in the target molecule could potentially enhance these properties by facilitating interactions with biological targets.
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Antimicrobial Activity: Furan-containing compounds have also been investigated for their antibacterial and antifungal properties[2][6]. The presence of the fluorinated benzoyl group might confer specific antimicrobial activities.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
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Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
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MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Handling
Specific toxicity data for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For related fluorinated aromatic compounds, hazards include skin and eye irritation.
Conclusion
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a molecule of significant interest for chemical and pharmaceutical research. While specific experimental data is scarce, its synthesis can be reliably predicted to proceed via Friedel-Crafts acylation. The predicted spectroscopic data provides a solid foundation for its characterization. Based on the known bioactivities of related furan derivatives, this compound holds promise as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully elucidate its chemical properties and biological potential.
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